molecular formula C14H12O3S B8512960 3-(4-methoxyphenyl)sulfanylbenzoic Acid CAS No. 128950-14-1

3-(4-methoxyphenyl)sulfanylbenzoic Acid

Cat. No. B8512960
M. Wt: 260.31 g/mol
InChI Key: GDTFNFKJJCBOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07683218B2

Procedure details

3-Bromobenzenecarboxylic acid (402 mg, 2 mmol), i-Pr2NEt (700 μL, 4 mmol) and dry 1,4-dioxane (8 mL) were put into a round-bottomed flask, and the round-bottomed flask with the resulting mixture therein was purged repeated three times with nitrogen gas. Next, Pd2(dba)3 (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol) and 4-methoxythiophenol (246 μL, 2 mmol) were added to it, and this was purged repeatedly twice with nitrogen gas, and then heated under reflux for 6 hours. Next, the completion of the reaction was confirmed through high-performance liquid chromatography, then this was cooled to room temperature, and made to have a pH of 3 to 4 with acetic acid. The insoluble matter was removed through filtration, and the filtrate was concentrated. The resulting concentrate liquid was isolated and purified through flash column chromatography (developer: hexane/ethyl acetate=10/1) with silica gel serving as a carrier, thereby giving 432 mg (yield: 83%) of 3-(4-methoxyphenyl)sulfanylbenzenecarboxylic acid as a white solid.
Quantity
402 mg
Type
reactant
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
246 μL
Type
reactant
Reaction Step Two
Quantity
46 mg
Type
catalyst
Reaction Step Two
Quantity
58 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.CCN(C(C)C)C(C)C.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([SH:28])=[CH:24][CH:23]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O1CCOCC1>[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([S:28][C:2]2[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[CH:5]=[CH:6][CH:7]=2)=[CH:24][CH:23]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
402 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(=O)O
Name
Quantity
700 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
246 μL
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
46 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
58 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the round-bottomed flask with the resulting mixture therein was purged
CUSTOM
Type
CUSTOM
Details
this was purged repeatedly twice with nitrogen gas
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrate liquid
CUSTOM
Type
CUSTOM
Details
was isolated
CUSTOM
Type
CUSTOM
Details
purified through flash column chromatography (developer: hexane/ethyl acetate=10/1) with silica gel serving as a carrier

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC=1C=C(C=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 432 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.